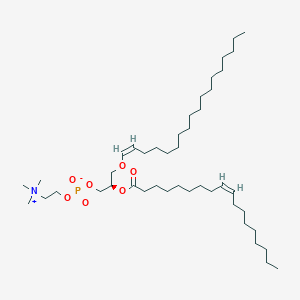![molecular formula C12H14N2O2 B13121701 3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a tert-butyl group at the 3-position and a carboxylic acid group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but optimized for large-scale production, including precise control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the imidazo ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atoms, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Alkylated imidazo[1,5-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar applications but different reactivity due to the position of the nitrogen atoms.
Imidazo[4,5-b]pyridine: Known for its use in pharmaceuticals, particularly as a scaffold for drug development.
Pyridine derivatives: Widely used in various chemical and pharmaceutical applications.
Uniqueness
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, making it more suitable for specific applications in drug design and agrochemical development. Its carboxylic acid group also provides a handle for further functionalization, enhancing its versatility in synthetic chemistry .
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-tert-butylimidazo[1,5-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)11-13-6-9-5-4-8(10(15)16)7-14(9)11/h4-7H,1-3H3,(H,15,16) |
InChI-Schlüssel |
PSVJNCJMSUXLGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=C2N1C=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


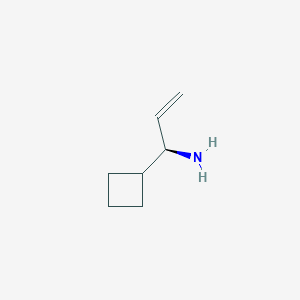
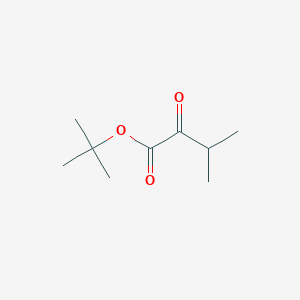
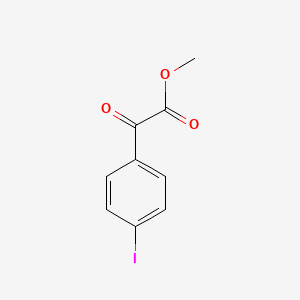
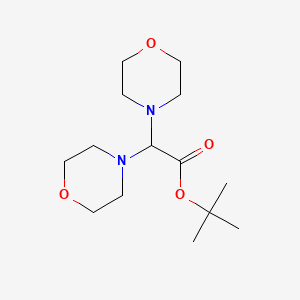
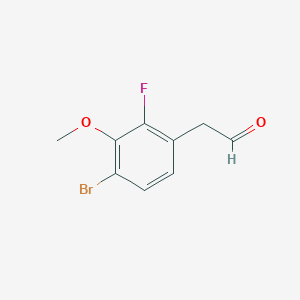
![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)
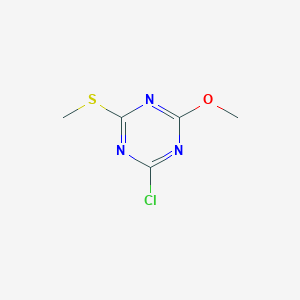

![2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
![3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13121675.png)
![4-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13121680.png)
![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)

